Mass Shift Differentiation: N-Boc-Trimetazidine-d8 (+8 Da) vs. Non-Deuterated N-Boc-Trimetazidine
N-Boc-Trimetazidine-d8 carries eight deuterium atoms replacing hydrogen on the piperazine ring, producing a molecular weight of 374.5 Da compared to 366.5 Da for non-deuterated N-Boc-Trimetazidine (C₁₉H₃₀N₂O₅) — a net mass shift of +8 Da . This mass difference is directly inherited by the downstream product Trimetazidine-d8, which in UPLC–MS/MS analysis exhibits a precursor→product ion transition of m/z 275.2 → 181.1 versus m/z 267.1 → 181.1 for unlabeled trimetazidine, confirming that all eight deuterium labels are retained through Boc deprotection [1]. The ≥8 Da mass shift eliminates isotopic overlap between analyte and IS channels, a prerequisite for accurate peak integration in multiple reaction monitoring (MRM) mode [1].
| Evidence Dimension | Molecular weight and mass shift from deuterium incorporation |
|---|---|
| Target Compound Data | N-Boc-Trimetazidine-d8: MW 374.5 Da (C₁₉H₂₂D₈N₂O₅); downstream Trimetazidine-d8 MRM: m/z 275.2 → 181.1 |
| Comparator Or Baseline | N-Boc-Trimetazidine (non-deuterated): MW 366.5 Da (C₁₉H₃₀N₂O₅); Trimetazidine (unlabeled) MRM: m/z 267.1 → 181.1 |
| Quantified Difference | ΔMW = +8.0 Da; Δm/z (precursor ion) = +8.1 Da (275.2 − 267.1) |
| Conditions | Molecular weight: calculated from molecular formula. MRM transitions: triple quadrupole MS with ESI positive mode, UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm), isocratic elution with acetonitrile–5 mM ammonium formate pH 3.5 (40:60, v/v) [1]. |
Why This Matters
The +8 Da mass shift is the irreducible minimum requirement for using the downstream product as a stable isotope-labeled internal standard in quantitative LC–MS/MS; without it, co-eluting analyte and IS cannot be resolved by the mass analyzer, rendering accurate quantitation impossible.
- [1] Vanol PG, Yadav M, Sanyal M, Shah PA, Shrivastav PS. Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC–MS/MS. Biomed Chromatogr. 2018;32(2):e4095. doi:10.1002/bmc.4095. PMID: 28906001. View Source
